2,2-Dimethyl-4-(methylsulfanyl)butanal
Description
2,2-Dimethyl-4-(methylsulfanyl)butanal is an organic compound with the molecular formula C7H14OS It is a derivative of butanal, where the butanal structure is modified with two methyl groups at the second carbon and a methylsulfanyl group at the fourth carbon
Properties
Molecular Formula |
C7H14OS |
|---|---|
Molecular Weight |
146.25 g/mol |
IUPAC Name |
2,2-dimethyl-4-methylsulfanylbutanal |
InChI |
InChI=1S/C7H14OS/c1-7(2,6-8)4-5-9-3/h6H,4-5H2,1-3H3 |
InChI Key |
MUHLJFWDXQTQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCSC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(methylsulfanyl)butanal can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylbutanal with a methylsulfanyl reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes steps such as distillation, crystallization, and chromatography to isolate and purify the compound. The use of automated systems and quality control measures ensures consistent production and high-quality output.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(methylsulfanyl)butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dimethyl-4-(methylsulfanyl)butanal has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-4-(methylsulfanyl)butanal exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its behavior and reactivity. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbutanal: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
4-Methylsulfanylbutanal: Similar structure but without the dimethyl substitution at the second carbon.
2,2-Dimethyl-4-(methylsulfinyl)butanal: An oxidized form of 2,2-Dimethyl-4-(methylsulfanyl)butanal.
Uniqueness
This compound is unique due to the presence of both the dimethyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
2,2-Dimethyl-4-(methylsulfanyl)butanal is an organic compound with significant potential in various biological applications. Its unique structure, featuring both dimethyl and methylsulfanyl groups, contributes to its diverse reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, antibacterial properties, and potential therapeutic applications.
This compound can undergo several chemical reactions:
- Oxidation : This process converts the compound into sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
- Substitution : The methylsulfanyl group can be replaced with other functional groups under specific conditions.
These reactions are crucial for its application in organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with biomolecules. The presence of the methylsulfanyl group enhances its ability to participate in redox reactions, potentially influencing cellular pathways involved in oxidative stress responses. Understanding these interactions is essential for elucidating its therapeutic potential.
Antibacterial Activity
Research has highlighted the antibacterial properties of this compound against various bacterial strains. In a study assessing the effectiveness of different compounds against Staphylococcus aureus and Escherichia coli, derivatives of this compound exhibited notable minimum inhibitory concentration (MIC) values, indicating their potential as antibacterial agents. The MIC values ranged from 20 to 40 µM against S. aureus and 40 to 70 µM against E. coli, suggesting moderate antibacterial activity compared to standard antibiotics like ceftriaxone .
Table 1: Antibacterial Activity of this compound Derivatives
Case Studies and Research Findings
Several studies have investigated the broader implications of volatile organic compounds (VOCs), including this compound, in medical diagnostics. For instance, VOCs have been identified as potential biomarkers for lung cancer through breath analysis. The presence and concentration of specific aldehydes have shown correlations with cancerous conditions, suggesting that compounds like this compound could play a role in non-invasive diagnostic methods .
Applications in Medicine and Industry
The compound's derivatives are being explored for their potential therapeutic applications. Research is ongoing to evaluate their efficacy in drug development, particularly for antimicrobial therapies. Additionally, its role as a building block in organic synthesis makes it valuable in producing specialty chemicals for industrial applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,2-Dimethyl-4-(methylsulfanyl)butanal, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or oxidation-reduction reactions involving methylsulfanyl precursors. For example, thioether-containing aldehydes are often prepared by alkylation of thiols with halogenated aldehydes under basic conditions (e.g., K₂CO₃ in DMF) . Purity optimization requires chromatographic techniques (e.g., silica gel chromatography) and spectroscopic validation (¹H/¹³C NMR) to confirm the absence of byproducts like sulfoxides or disulfides .
Q. How can structural characterization of this compound be performed effectively?
- Methodology :
- Spectroscopy : Use ¹H NMR to identify the aldehyde proton (~9-10 ppm) and methylsulfanyl group (δ ~2.1 ppm for SCH₃). ¹³C NMR confirms the aldehyde carbon (~190-200 ppm) and quaternary carbons adjacent to dimethyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ and fragmentation patterns consistent with the methylsulfanyl moiety .
- X-ray Crystallography : If crystalline derivatives (e.g., oximes) are synthesized, SHELX software can resolve bond lengths and angles, particularly for the sulfanyl and aldehyde groups .
Q. What are the key reactivity trends of the methylsulfanyl group in this compound?
- Methodology : The methylsulfanyl (-SCH₃) group is susceptible to oxidation (e.g., H₂O₂/CH₃COOH to sulfoxide/sulfone) and nucleophilic substitution. Kinetic studies using UV-Vis or HPLC can track reaction progress. For example, oxidation rates can be compared under varying pH and temperature conditions .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity or stability of this compound?
- Methodology :
- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde carbon) and bond dissociation energies .
- MD Simulations : Study solvent interactions (e.g., in DMSO or water) to assess stability under experimental conditions. Compare simulated NMR shifts with experimental data to validate models .
Q. What strategies resolve contradictions between experimental and computational spectroscopic data for this compound?
- Methodology : Discrepancies in NMR or IR data often arise from solvent effects or conformational flexibility.
- Solvent Correction : Apply the IEF-PCM model in DFT to account for solvent polarity.
- Dynamic Effects : Use temperature-dependent NMR to identify rotamers or tautomers influencing spectral assignments .
Q. How can this compound be utilized as a precursor in enzyme inhibition studies?
- Methodology :
- Derivatization : Synthesize oxime derivatives (e.g., 4-methylthiobutanaldoxime) via hydroxylamine reaction for use as enzyme probes .
- Kinetic Assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., cysteine proteases) using fluorogenic substrates. Compare with control compounds lacking the methylsulfanyl group .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodology : The aldehyde group’s reactivity and low melting point complicate crystallization.
- Derivative Formation : Co-crystallize with stabilizing agents (e.g., hydrazides) or prepare stable salts (e.g., sodium bisulfite adducts).
- Cryocrystallography : Use low-temperature (100 K) data collection to reduce thermal motion artifacts. SHELXL refinement improves electron density maps for disordered regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
